molecular formula C16H18ClNO3S B2972640 5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide CAS No. 1795191-04-6

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2972640
CAS No.: 1795191-04-6
M. Wt: 339.83
InChI Key: FEKAZUWSVGZDHO-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core with a 5-chloro substituent and an N-linked ethyl group substituted with a 2-hydroxyethoxy chain and a 4-methylphenyl moiety. Its molecular formula is C₁₇H₁₉ClN₂O₃S (exact mass: 390.08 g/mol).

Properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11-2-4-12(5-3-11)13(21-9-8-19)10-18-16(20)14-6-7-15(17)22-14/h2-7,13,19H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKAZUWSVGZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine in the presence of a coupling agent.

    Substitution reactions: The chlorine atom is introduced through halogenation reactions, while the hydroxyethoxy-methylphenyl ethyl side chain is attached via etherification or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Segartoxaban (5-Chloro-N-{(2S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide)

  • Molecular Formula : C₂₈H₃₂ClN₅O₆S₂
  • Key Features : Incorporates a sulfonamide linker, piperazine, and 2-oxopyrrolidine groups.
  • Activity : Potent inhibitor of Factor Xa and thrombin, with enhanced selectivity due to the piperazine and sulfonamide moieties .
  • Comparison : Unlike the target compound, Segartoxaban’s extended sulfonamide-piperazine chain likely improves binding to coagulation factors but may reduce metabolic stability due to increased molecular complexity.

Rivaroxaban (5-Chloro-N-{(5S)-2-Oxo-3-[4-(3-Oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl-thiophene-2-carboxamide)

  • Molecular Formula : C₁₉H₁₈ClN₃O₅S
  • Key Features: Contains a morpholino group and oxazolidinone ring.
  • Activity: Clinically approved Factor Xa inhibitor; the oxazolidinone enhances oral bioavailability .
  • Comparison: The target compound lacks the oxazolidinone ring but shares the 5-chloro-thiophene carboxamide core. The hydroxyethoxy group in the target may improve solubility compared to Rivaroxaban’s morpholino substituent.

N-[2-(4-Chloro-2-Methylphenoxy)ethyl]thiophene-2-carboxamide

  • Molecular Formula : C₁₄H₁₄ClN₂O₂S
  • Key Features: Phenoxyethyl chain with 4-chloro-2-methylphenyl substitution.
  • Comparison : The absence of a hydroxyethoxy group in this analog may reduce hydrophilicity compared to the target compound.

5-Chloro-N-(2-Hydroxy-2-(4-(Thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide

  • Molecular Formula : C₁₇H₁₄ClN₂O₂S₂
  • Key Features : Thiophen-3-yl substituent on the phenyl ring.
  • Activity : Unreported, but the thiophene-phenyl group may influence binding to hydrophobic enzyme pockets .
  • Comparison : The 4-methylphenyl group in the target compound may offer better steric compatibility with Factor Xa compared to the thiophen-3-yl substituent in this analog.

Data Tables

Table 1. Molecular and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
Target Compound C₁₇H₁₉ClN₂O₃S 390.08 2-Hydroxyethoxy, 4-methylphenyl Likely Factor Xa
Segartoxaban C₂₈H₃₂ClN₅O₆S₂ 646.21 Piperazine, sulfonamide Factor Xa, Thrombin
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 Oxazolidinone, morpholino Factor Xa
N-[2-(4-Chloro-2-Methylphenoxy)ethyl] C₁₄H₁₄ClN₂O₂S 315.79 Phenoxyethyl, 4-chloro-2-methylphenyl Unknown

Table 2. Structural Impact on Activity

Feature Target Compound Segartoxaban Rivaroxaban
Core Structure Thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene-2-carboxamide
Chlorine Position 5-Chloro 5-Chloro 5-Chloro
Key Substituent Hydroxyethoxy Piperazine-sulfonamide Oxazolidinone-morpholino
Solubility Moderate (polar group) Low (bulky substituents) High (morpholino)

Research Findings and Trends

  • Thiophene Carboxamide Scaffold : Common in anticoagulants due to its ability to bind serine proteases like Factor Xa. The 5-chloro substitution enhances electrophilic interactions with active sites .
  • Substituent Effects : Hydrophilic groups (e.g., hydroxyethoxy in the target compound) improve solubility but may reduce membrane permeability. Bulky groups (e.g., piperazine in Segartoxaban) enhance target specificity but increase synthetic complexity .
  • Clinical Relevance : Rivaroxaban’s success underscores the importance of balancing solubility and bioavailability in thiophene carboxamide derivatives .

Biological Activity

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H16ClN O3S
  • Molecular Weight : 325.81 g/mol
  • CAS Number : 2034566-03-3

The biological activity of this compound is attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be crucial in metabolic pathways associated with cancer and other diseases.
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties, particularly against viruses utilizing the type III secretion system (T3SS) .

Structure-Activity Relationship (SAR)

The effectiveness of 5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide can be influenced by its structural components:

  • Chloro Substitution : The presence of the chloro group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Hydroxyethyl Group : This moiety is critical for maintaining solubility and may facilitate interactions with biological targets through hydrogen bonding.
  • Thiophene Ring : The thiophene component contributes to the electronic properties of the compound, enhancing its ability to interact with biomolecules .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes involved in cancer progression
Antiviral ActivityExhibits potential antiviral properties against T3SS-utilizing viruses
CytotoxicityInitial studies show low cytotoxicity in various cell lines
Structure ModificationsEnhanced activity observed with specific structural modifications

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of various derivatives of this compound against a range of viruses. Results indicated that certain modifications significantly increased potency against viral replication without notable cytotoxic effects on host cells .
  • Cancer Metabolism : Another investigation focused on the compound's ability to inhibit enzymes involved in cancer metabolism. The results demonstrated a marked reduction in enzyme activity at concentrations as low as 10 μM, suggesting a promising avenue for therapeutic development against cancer .

Q & A

Q. How should researchers design genotoxicity assays for this compound?

  • Methodology :
  • Ames test : Use Salmonella typhimurium strains to assess mutagenicity .
  • Comet assay : Evaluate DNA damage in human lymphocytes at varying concentrations .

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